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Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

Cat. No.: B1280795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-6-
hydroxybenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry.

Due to the limited availability of published experimental spectra for this specific compound, this

document presents a combination of predicted data and comparative analysis with closely

related isomers. This approach offers a robust framework for the spectroscopic identification

and characterization of 2-Bromo-6-hydroxybenzoic acid.

Molecular Structure and Expected Spectral Features
2-Bromo-6-hydroxybenzoic acid (C₇H₅BrO₃, Molecular Weight: 217.02 g/mol ) is a

substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group,

and a carboxylic acid group on a benzene ring, gives rise to characteristic signals in various

spectroscopic analyses.

NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra are expected to show

distinct signals for the aromatic protons and carbons, influenced by the electronic effects of

the three different substituents. The acidic proton of the carboxylic acid and the phenolic

proton will also be observable, though their chemical shifts can be highly dependent on the

solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands

corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O
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stretching of the carboxylic acid, C-Br stretching, and various aromatic C-H and C=C

vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns, including the loss of water, carbon monoxide, and the

bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will

be a key identifier for bromine-containing fragments.

Spectral Data Summary
The following tables summarize the predicted and comparative experimental spectral data for

2-Bromo-6-hydroxybenzoic acid.

¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 (broad s) Singlet 1H
Carboxylic acid (-

COOH)

~10.0 (broad s) Singlet 1H
Phenolic hydroxyl (-

OH)

~7.4 - 7.6 Triplet 1H Aromatic H (H4)

~7.0 - 7.2 Doublet 1H Aromatic H (H3 or H5)

~6.8 - 7.0 Doublet 1H Aromatic H (H3 or H5)

Note: Predicted chemical shifts can vary. These values are estimates based on the chemical

structure.

¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~170 Carboxylic acid (C=O)

~158 Aromatic C (C-OH)

~135 Aromatic C (C-H)

~125 Aromatic C (C-H)

~120 Aromatic C (C-Br)

~118 Aromatic C (C-COOH)

~115 Aromatic C (C-H)

Note: Predicted chemical shifts are estimates and can differ from experimental values.

IR Spectral Data (Typical Absorption Ranges)
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)

3600 - 3200 Broad O-H stretch (Phenol)

1710 - 1680 Strong C=O stretch (Carboxylic acid)

1600 - 1450 Medium-Weak C=C stretch (Aromatic)

1300 - 1200 Strong
C-O stretch (Carboxylic

acid/Phenol)

700 - 500 Strong C-Br stretch

Mass Spectrometry Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
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m/z Relative Intensity (%) Assignment

215/217 100 [M-H]⁻

197/199 40 [M-H-H₂O]⁻

171/173 60 [M-H-CO₂]⁻

136 20 [M-H-Br]⁻

Note: The m/z values are presented as a pair for bromine-containing fragments, representing

the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromo-6-hydroxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all

carbon signals, including quaternary carbons.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-Bromo-6-hydroxybenzoic acid sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-Bromo-6-hydroxybenzoic acid (e.g., 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile. The solvent should be compatible with

the chosen ionization method.

Instrument Setup (ESI):

The mass spectrometer is equipped with an electrospray ionization (ESI) source.

The instrument can be operated in either positive or negative ion mode. For a carboxylic

acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

The sample solution is introduced into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion ([M-H]⁻) and subjecting it to collision-induced dissociation

(CID) to generate fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectral analysis of 2-Bromo-6-
hydroxybenzoic acid.
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Caption: Workflow for the spectral characterization of 2-Bromo-6-hydroxybenzoic acid.
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Fragmentation Pathways
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Caption: Predicted ESI-MS fragmentation of 2-Bromo-6-hydroxybenzoic acid.

To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-6-hydroxybenzoic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280795#2-bromo-6-hydroxybenzoic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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